Cas no 2228883-38-1 (1-(1-bromopropan-2-yl)-2-tert-butylbenzene)

1-(1-bromopropan-2-yl)-2-tert-butylbenzene 化学的及び物理的性質
名前と識別子
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- 1-(1-bromopropan-2-yl)-2-tert-butylbenzene
- 2228883-38-1
- EN300-1919343
-
- インチ: 1S/C13H19Br/c1-10(9-14)11-7-5-6-8-12(11)13(2,3)4/h5-8,10H,9H2,1-4H3
- InChIKey: OTVDCLDRXILAQQ-UHFFFAOYSA-N
- SMILES: BrCC(C)C1C=CC=CC=1C(C)(C)C
計算された属性
- 精确分子量: 254.06701g/mol
- 同位素质量: 254.06701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 169
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.9
- トポロジー分子極性表面積: 0Ų
1-(1-bromopropan-2-yl)-2-tert-butylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1919343-2.5g |
1-(1-bromopropan-2-yl)-2-tert-butylbenzene |
2228883-38-1 | 2.5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1919343-5g |
1-(1-bromopropan-2-yl)-2-tert-butylbenzene |
2228883-38-1 | 5g |
$4349.0 | 2023-09-17 | ||
Enamine | EN300-1919343-5.0g |
1-(1-bromopropan-2-yl)-2-tert-butylbenzene |
2228883-38-1 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1919343-0.05g |
1-(1-bromopropan-2-yl)-2-tert-butylbenzene |
2228883-38-1 | 0.05g |
$1261.0 | 2023-09-17 | ||
Enamine | EN300-1919343-1.0g |
1-(1-bromopropan-2-yl)-2-tert-butylbenzene |
2228883-38-1 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1919343-0.1g |
1-(1-bromopropan-2-yl)-2-tert-butylbenzene |
2228883-38-1 | 0.1g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1919343-10.0g |
1-(1-bromopropan-2-yl)-2-tert-butylbenzene |
2228883-38-1 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1919343-0.25g |
1-(1-bromopropan-2-yl)-2-tert-butylbenzene |
2228883-38-1 | 0.25g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1919343-1g |
1-(1-bromopropan-2-yl)-2-tert-butylbenzene |
2228883-38-1 | 1g |
$1500.0 | 2023-09-17 | ||
Enamine | EN300-1919343-0.5g |
1-(1-bromopropan-2-yl)-2-tert-butylbenzene |
2228883-38-1 | 0.5g |
$1440.0 | 2023-09-17 |
1-(1-bromopropan-2-yl)-2-tert-butylbenzene 関連文献
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
1-(1-bromopropan-2-yl)-2-tert-butylbenzeneに関する追加情報
Chemical Profile of 1-(1-bromopropan-2-yl)-2-tert-butylbenzene (CAS No. 2228883-38-1)
1-(1-bromopropan-2-yl)-2-tert-butylbenzene, identified by its Chemical Abstracts Service (CAS) number 2228883-38-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic hydrocarbon derivative features a unique structural configuration that makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications. The presence of both a brominated propyl group and a tert-butyl substituent on a benzene ring imparts distinct reactivity and functional properties, making it of considerable interest to researchers in medicinal chemistry and materials science.
The molecular structure of 1-(1-bromopropan-2-yl)-2-tert-butylbenzene consists of a benzene core substituted at the 2-position with a tert-butyl group and at the 1-position with a 1-bromopropan-2-yl chain. This bifunctional nature allows for diverse chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and further derivatization, which are pivotal in the synthesis of more complex molecules. The bromine atom, in particular, serves as a versatile handle for introducing other functional groups through palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Heck couplings, which are widely employed in the construction of biaryl compounds.
In recent years, the demand for specialized aromatic compounds like 1-(1-bromopropan-2-yl)-2-tert-butylbenzene has surged due to their utility in developing novel pharmaceuticals and agrochemicals. The tert-butyl group enhances the lipophilicity of the molecule, making it more soluble in organic solvents and facilitating its incorporation into lipid-based drug delivery systems. Additionally, the propyl chain with a bromine substituent provides a site for further functionalization, enabling the synthesis of heterocyclic compounds or biologically active molecules.
One of the most compelling applications of 1-(1-bromopropan-2-yl)-2-tert-butylbenzene lies in its role as a precursor in the synthesis of bioactive scaffolds. Researchers have leveraged this compound to develop novel ligands for enzyme inhibition and receptor binding studies. For instance, derivatives of this molecule have been explored as potential inhibitors of cytochrome P450 enzymes, which play crucial roles in drug metabolism. The tert-butyl group’s steric bulk can be strategically employed to modulate binding affinities and selectivity, while the bromine atom allows for further derivatization into more complex pharmacophores.
The pharmaceutical industry has also shown interest in 1-(1-bromopropan-2-yl)-2-tert-butylbenzene due to its potential as an intermediate in antiviral and anticancer drug development. Recent studies have highlighted its utility in constructing benzene derivatives that exhibit inhibitory activity against viral proteases and kinases. By incorporating this compound into drug candidates, scientists aim to enhance both potency and bioavailability, critical factors for therapeutic success. The structural features of 1-(1-bromopropan-2-yl)-2-tert-butylbenzene make it an attractive building block for generating libraries of compounds for high-throughput screening.
Beyond pharmaceuticals, 1-(1-bromopropan-2-yl)-2-tert-butylbenzene finds applications in materials science, particularly in the development of liquid crystals and organic semiconductors. The rigid aromatic core combined with bulky substituents such as tert-butyl groups influences the packing arrangement of molecules, which is essential for optimizing properties like thermal stability and charge transport. Researchers have utilized derivatives of this compound to design novel materials with enhanced performance characteristics for electronic devices.
The synthesis of 1-(1-bromopropan-2-yl)-2-tert-butylbenzene typically involves Friedel-Crafts alkylation followed by bromination or vice versa, depending on the synthetic route chosen. Advanced techniques such as transition metal catalysis have been employed to improve yields and selectivity. For example, palladium-catalyzed cross-coupling reactions can be used to introduce additional functional groups at specific positions on the benzene ring, expanding the compound’s utility as a synthetic intermediate.
The safety profile of 1-(1-bromopropan-2-yl)-2-tert-butylbenzene is another critical consideration in its handling and application. While not classified as hazardous under standard conditions, appropriate precautions must be taken to prevent exposure during synthesis and handling. Personal protective equipment (PPE), including gloves and safety goggles, is recommended when working with this compound. Storage should be conducted in a cool, dry place away from incompatible substances such as strong oxidizers.
Future research directions may explore novel derivatives of 1-(1-bromopropan-2-yl)-2-tert-butylbenzene with enhanced biological activity or improved material properties. Advances in computational chemistry could also aid in designing new synthetic pathways that minimize waste and maximize efficiency. As interest in sustainable chemistry grows, greener alternatives to traditional synthetic methods may be developed, further solidifying the importance of this compound in modern chemical research.
In conclusion,1-(1-bromopropan-2-yl)-2-tert-butylbenzene (CAS No. 2228883-38) is a multifaceted compound with significant potential across multiple domains including pharmaceuticals, materials science, and organic synthesis. Its unique structural features make it an invaluable tool for researchers seeking to develop innovative solutions to complex scientific challenges.
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